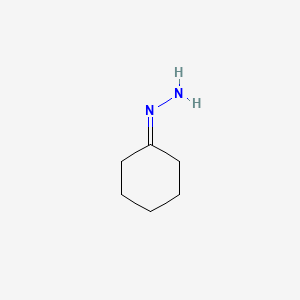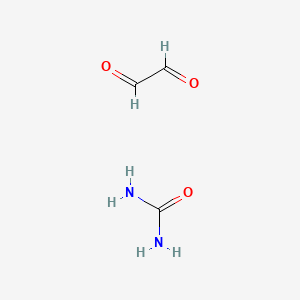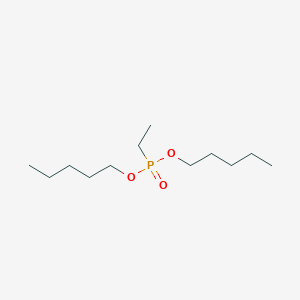
Dipentyl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentyl ethylphosphonate is an organophosphorus compound with the molecular formula C12H27O3P. It is also known as phosphonic acid, P-ethyl-, dipentyl ester. This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Dipentyl ethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonic acid with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Dipentyl ethylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, depending on the oxidizing agent used.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of dipentyl ethylphosphonate involves its interaction with various molecular targets. In biological systems, phosphonates can inhibit enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparación Con Compuestos Similares
Dipentyl ethylphosphonate can be compared with other similar compounds, such as diethyl ethylphosphonate and diphenyl ethylphosphonate.
Diethyl ethylphosphonate: This compound has two ethyl groups attached to the phosphorus atom, making it less bulky than this compound.
Diphenyl ethylphosphonate: This compound has two phenyl groups attached to the phosphorus atom, making it more aromatic and potentially more stable than this compound.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
6163-82-2 |
|---|---|
Fórmula molecular |
C12H27O3P |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1-[ethyl(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C12H27O3P/c1-4-7-9-11-14-16(13,6-3)15-12-10-8-5-2/h4-12H2,1-3H3 |
Clave InChI |
GBVHWYXKZQLQEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(CC)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-N-[4-(furan-2-yl)butan-2-yl]-N-methylbenzenesulfonamide](/img/structure/B14153594.png)
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)
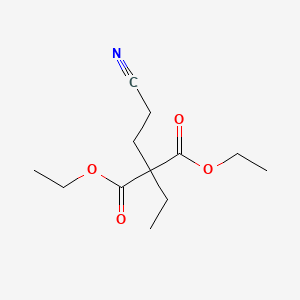
![2,6,7-Trioxabicyclo[2.2.2]octane, 4-methyl-1-(4-pentynyl)-](/img/structure/B14153621.png)
![2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-3-hydroxyquinazolin-4(3H)-one](/img/structure/B14153628.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)
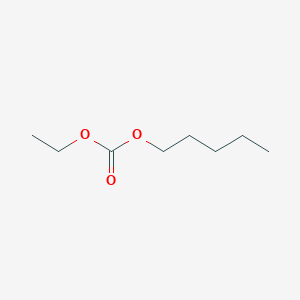
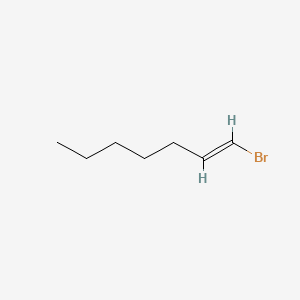
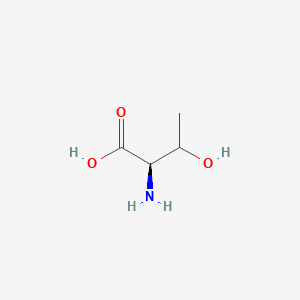
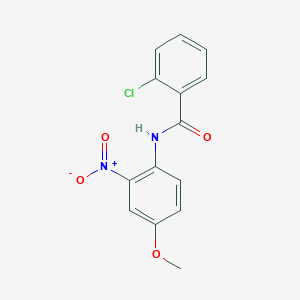
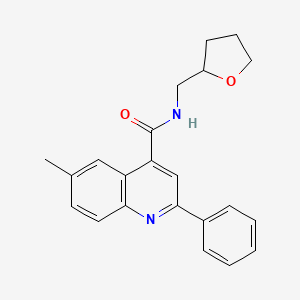
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
